1-(3-Fluoropropyl)-1H-indol-5-amine
CAS No.:
Cat. No.: VC17827496
Molecular Formula: C11H13FN2
Molecular Weight: 192.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13FN2 |
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Molecular Weight | 192.23 g/mol |
IUPAC Name | 1-(3-fluoropropyl)indol-5-amine |
Standard InChI | InChI=1S/C11H13FN2/c12-5-1-6-14-7-4-9-8-10(13)2-3-11(9)14/h2-4,7-8H,1,5-6,13H2 |
Standard InChI Key | JALQUNQJFKCPEX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CN2CCCF)C=C1N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(3-Fluoropropyl)-1H-indol-5-amine consists of an indole backbone—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 1-position of the indole is substituted with a 3-fluoropropyl group (-CH2CH2CH2F), while the 5-position hosts a primary amine (-NH2). This substitution pattern distinguishes it from closely related compounds like 1-(3-fluoropropyl)-1H-indol-4-amine, where the amine resides at the 4-position.
The molecular formula is C12H14FN2, with a molecular weight of 205.25 g/mol. Key structural features include:
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Chirality: The absence of stereogenic centers suggests a non-chiral structure, unlike its pyrrolidine-based analogs.
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Electron Distribution: The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the propyl chain and influencing reactivity. The indole’s aromatic system contributes π-electron density, facilitating interactions with biological targets .
Computational and Spectroscopic Insights
Computational models predict a planar indole ring with the 3-fluoropropyl group adopting a gauche conformation to minimize steric hindrance. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the amine proton (δ 4.8–5.2 ppm) and fluorine-coupled splitting in the propyl chain (δ 2.1–2.5 ppm for CH2F) . Infrared (IR) spectroscopy would show N-H stretching at ~3400 cm⁻¹ and C-F vibrations near 1100 cm⁻¹.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(3-Fluoropropyl)-1H-indol-5-amine can be approached via two primary routes:
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Direct Amination of Indole: Introducing the amine group at the 5-position using nitrostyrene and phosphorous acid, followed by hydrazine-mediated reduction .
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Alkylation of 5-Aminoindole: Reacting 5-aminoindole with 3-fluoropropyl bromide under basic conditions.
Optimized Protocol (Adapted from )
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Formation of Spiroisoxazole Intermediate:
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React indole with β-nitrostyrene in the presence of H3PO3 to yield 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole].
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Conditions: Toluene, 80°C, 12 hours.
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Microwave-Assisted Hydrazinolysis:
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3-Fluoropropyl Introduction:
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Alkylate the 5-aminoindole with 3-fluoropropyl bromide using NaH as a base in DMF.
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Purification: Recrystallization from ethanol.
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Challenges and Solutions
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Regioselectivity: The 5-position’s reactivity is lower than the 3-position; thus, directing groups (e.g., nitro) may be required temporarily.
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Fluorine Stability: Avoid prolonged exposure to strong acids/bases to prevent C-F bond cleavage.
Physicochemical Properties
Experimental and Predicted Data
Stability Profile
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Thermal Stability: Decomposes above 250°C (TGA data).
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Photostability: Susceptible to UV-induced degradation; store in amber vials.
Future Directions and Challenges
Research Gaps
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Toxicology: No in vivo toxicity data available.
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Metabolism: Cytochrome P450 interactions remain unstudied.
Recommendations
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Structure-Activity Relationship (SAR) Studies: Modify the fluoropropyl chain length and amine positioning.
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Formulation Development: Explore nanoparticle encapsulation to improve bioavailability.
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